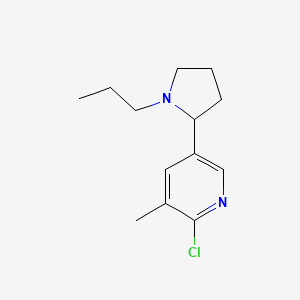
Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氯-6-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)异烟酸甲酯: 是一种属于硼酸酯类化合物。这些化合物广泛应用于有机合成,特别是在Suzuki-Miyaura交叉偶联反应中。硼酸酯基团的存在使该化合物成为合成各种药物和农用化学品的宝贵中间体。
准备方法
合成路线及反应条件: 2-氯-6-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)异烟酸甲酯的合成通常涉及对合适的先驱体进行硼化。一种常用的方法是使用双(频哪醇)二硼烷对2-氯-6-甲基异烟酸甲酯进行钯催化的硼化。 反应通常在乙酸钾等碱和Pd(dppf)Cl2等钯催化剂存在下,在二甲基甲酰胺 (DMF) 等溶剂中,在高温下进行 .
工业生产方法: 该化合物的工业生产采用类似的合成路线,但规模更大。反应条件针对更高的产率和纯度进行了优化。连续流动反应器和自动化系统通常用于确保一致的质量和效率。
化学反应分析
反应类型: 2-氯-6-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)异烟酸甲酯会发生各种化学反应,包括:
Suzuki-Miyaura 偶联: 这种反应涉及在钯催化剂和碱的存在下,将硼酸酯与芳基或烯基卤化物偶联。
氧化: 硼酸酯基团可以氧化成相应的醇。
取代: 在适当的条件下,化合物中的氯原子可以被其他亲核试剂取代。
常用试剂和条件:
Suzuki-Miyaura 偶联: 钯催化剂(例如,Pd(PPh3)4)、碱(例如,K2CO3)和溶剂(例如,甲苯、乙醇)。
氧化: 过氧化氢或过硼酸钠等氧化剂。
取代: 胺、硫醇或醇盐等亲核试剂。
主要产物:
Suzuki-Miyaura 偶联: 形成联芳基化合物。
氧化: 形成醇。
取代: 形成取代的异烟酸酯。
科学研究应用
化学: 2-氯-6-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)异烟酸甲酯广泛应用于有机合成,特别是在通过 Suzuki-Miyaura 偶联反应形成碳-碳键方面。它是合成复杂分子的关键中间体。
生物学和医药: 在药物化学中,该化合物用于合成各种具有生物活性的分子,包括潜在的候选药物。它形成稳定的碳-硼键的能力使其在开发含硼药物方面具有价值。
工业: 该化合物用于生产农用化学品、聚合物和先进材料。它在形成各种化学键方面的多功能性使其成为工业应用中宝贵的构件。
作用机制
2-氯-6-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)异烟酸甲酯的作用机制主要涉及它在 Suzuki-Miyaura 偶联反应中作为硼酸酯的作用。硼酸酯基团与钯催化剂相互作用形成钯-硼络合物,然后与芳基或烯基卤化物发生转金属化。 接下来是还原消除以形成所需的联芳基产物 .
相似化合物的比较
类似化合物:
- 2-甲氧基吡啶-5-硼酸频哪醇酯
- 2-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶
- 1-甲基-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡唑
比较: 2-氯-6-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)异烟酸甲酯由于同时具有硼酸酯和氯原子,使其能够参与比类似物更广泛的化学反应。 氯原子为取代反应提供了另一个位点,增强了它在合成应用中的多功能性 .
属性
分子式 |
C13H17BClNO4 |
|---|---|
分子量 |
297.54 g/mol |
IUPAC 名称 |
methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)9-6-8(11(17)18-5)7-10(15)16-9/h6-7H,1-5H3 |
InChI 键 |
NISZVXPOJSULDJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


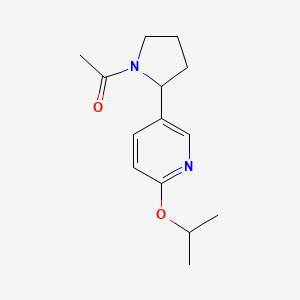
![3-(4-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11814214.png)
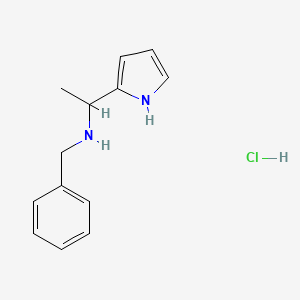

![[3,4'-Bipyridine]-6-carbaldehyde](/img/structure/B11814227.png)

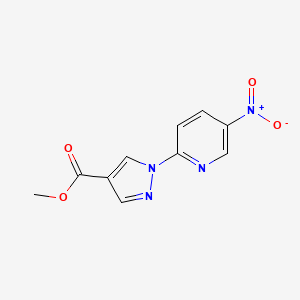

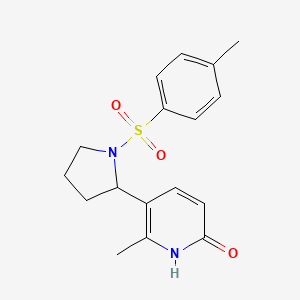


![2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B11814270.png)

